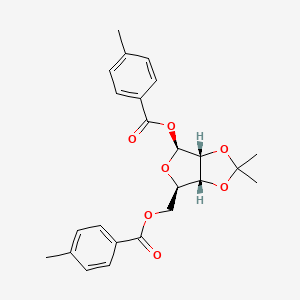
3-甲氧基苯磺酰氟
描述
3-Methoxybenzenesulfonyl fluoride is an organic compound with the molecular formula C7H7FO3S. It is a sulfonyl fluoride derivative, characterized by the presence of a methoxy group attached to the benzene ring. This compound is known for its utility in various chemical reactions and applications, particularly in the field of click chemistry .
科学研究应用
3-Methoxybenzenesulfonyl fluoride has a wide range of applications in scientific research:
作用机制
Target of Action
The primary target of 3-Methoxybenzenesulfonyl fluoride is proteins or nucleic acids . The sulfonyl fluoride motif of 3-Methoxybenzenesulfonyl fluoride can be used as a connector for the assembly of -SO2- linked small molecules with these targets .
Mode of Action
3-Methoxybenzenesulfonyl fluoride interacts with its targets, proteins or nucleic acids, by acting as a connector for the assembly of -SO2- linked small molecules . This interaction results in the formation of new compounds through a process known as click chemistry .
Biochemical Pathways
The biochemical pathways affected by 3-Methoxybenzenesulfonyl fluoride are those involving the assembly of -SO2- linked small molecules with proteins or nucleic acids
Pharmacokinetics
It is known that the compound is a liquid at room temperature , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The molecular and cellular effects of 3-Methoxybenzenesulfonyl fluoride’s action are the formation of new compounds through the assembly of -SO2- linked small molecules with proteins or nucleic acids . The specific effects can vary depending on the proteins or nucleic acids involved and the nature of the small molecules that are linked.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methoxybenzenesulfonyl fluoride. For example, the compound’s liquid state at room temperature suggests that temperature could influence its stability and efficacy. Additionally, the pH of the environment could potentially affect the compound’s action, as the sulfonyl fluoride motif is known to be reactive
生化分析
Biochemical Properties
3-Methoxybenzenesulfonyl fluoride plays a significant role in biochemical reactions by acting as a connector for the assembly of small molecules with proteins or nucleic acids. This compound interacts with enzymes, proteins, and other biomolecules through its sulfonyl fluoride motif. The sulfonyl fluoride group can form covalent bonds with nucleophiles, such as amino acids in proteins, leading to the formation of stable complexes . This interaction is crucial for the development of new biochemical tools and probes.
Cellular Effects
3-Methoxybenzenesulfonyl fluoride has various effects on different types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound can inhibit enzymes involved in glycolysis, such as enolase, and phosphatases, leading to alterations in cellular energy production and metabolic flux . Additionally, it can affect protein synthesis and cell proliferation, depending on the concentration and exposure duration.
Molecular Mechanism
The molecular mechanism of 3-Methoxybenzenesulfonyl fluoride involves its ability to form covalent bonds with nucleophiles in biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. For example, it can inhibit enolase in the glycolytic pathway, resulting in reduced energy production . Additionally, 3-Methoxybenzenesulfonyl fluoride can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methoxybenzenesulfonyl fluoride can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to 3-Methoxybenzenesulfonyl fluoride can result in persistent changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-Methoxybenzenesulfonyl fluoride vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function by modulating enzyme activity and gene expression. At high doses, it can cause toxic or adverse effects, such as enzyme inhibition, oxidative stress, and cellular apoptosis . The threshold effects observed in these studies highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
3-Methoxybenzenesulfonyl fluoride is involved in various metabolic pathways, including glycolysis and protein synthesis. It interacts with enzymes such as enolase and phosphatases, leading to changes in metabolic flux and metabolite levels . The compound can also affect the production of reactive oxygen species and the overall cellular redox state.
Transport and Distribution
Within cells and tissues, 3-Methoxybenzenesulfonyl fluoride is transported and distributed through interactions with transporters and binding proteins. The compound can accumulate in specific cellular compartments, depending on its physicochemical properties and interactions with cellular components . This localization can influence its activity and function within the cell.
Subcellular Localization
The subcellular localization of 3-Methoxybenzenesulfonyl fluoride is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its effects on cellular function . This localization is crucial for its role in modulating enzyme activity and gene expression.
准备方法
Synthetic Routes and Reaction Conditions: 3-Methoxybenzenesulfonyl fluoride can be synthesized through a one-pot process involving the transformation of sulfonates or sulfonic acids. This method is efficient and operates under mild reaction conditions using readily available reagents . The reaction typically involves the use of a fluorinating agent to introduce the sulfonyl fluoride group.
Industrial Production Methods: Industrial production of 3-Methoxybenzenesulfonyl fluoride follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications .
化学反应分析
Types of Reactions: 3-Methoxybenzenesulfonyl fluoride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Click Chemistry: This compound is often used in click chemistry, where it acts as a connector for assembling -SO2- linked small molecules with proteins or nucleic acids.
Common Reagents and Conditions:
Fluorinating Agents: Used in the synthesis of the compound.
Nucleophiles: Participate in substitution reactions with 3-Methoxybenzenesulfonyl fluoride.
Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example, reactions with amines can produce sulfonamide derivatives .
相似化合物的比较
4-Methoxybenzenesulfonyl Fluoride: Similar structure but with the methoxy group in a different position.
Benzenesulfonyl Fluoride: Lacks the methoxy group, making it less reactive in certain applications.
2-Thiophenesulfonyl Fluoride: Contains a thiophene ring instead of a benzene ring, offering different reactivity and applications.
Uniqueness: 3-Methoxybenzenesulfonyl fluoride is unique due to the presence of the methoxy group, which enhances its reactivity and utility in click chemistry and other applications. Its ability to form stable covalent bonds with proteins makes it particularly valuable in biological and medicinal research .
属性
IUPAC Name |
3-methoxybenzenesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO3S/c1-11-6-3-2-4-7(5-6)12(8,9)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVNAVGZAZZJBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882670-26-0 | |
| Record name | 882670-26-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















